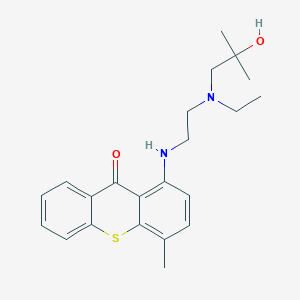
Becanthone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
贝肯酮可以通过一系列化学反应合成,涉及合适的起始原料和试剂。 已记录的合成途径之一包括在特定条件下使2-(乙基(2-羟基-2-甲基丙基)氨基)乙胺 与4-甲基-9H-硫代黄酮-9-酮 反应 . 该反应通常需要受控环境,具有精确的温度和 pH 设置,以确保获得所需的高纯度产品。
化学反应分析
贝肯酮会发生各种化学反应,包括:
氧化: 贝肯酮可以氧化形成相应的亚砜和砜。
还原: 该化合物可以还原生成硫代黄酮衍生物。
这些反应中常用的试剂包括氧化剂,如高锰酸钾 ,以及还原剂,如硼氢化钠 。这些反应形成的主要产物取决于所使用的具体条件和试剂。
科学研究应用
贝肯酮有几个科学研究应用:
化学: 它被用作研究硫代黄酮衍生物及其化学性质的参考化合物。
生物学: 贝肯酮因其针对血吸虫属物种的驱虫活性而被研究,使其成为寄生虫学研究中的宝贵化合物.
作用机制
贝肯酮的作用机制涉及它与血吸虫寄生虫体内特定的分子靶标相互作用。 据信它会干扰寄生虫的代谢过程,最终导致其死亡 . 确切的分子途径和靶标仍在研究中,但已知它会影响寄生虫的能量产生和细胞完整性。
相似化合物的比较
贝肯酮可以与其他驱虫化合物,如吡喹酮 和奥沙屈宁 进行比较。 与这些化合物不同,贝肯酮具有独特的硫代黄酮结构,这使其具有独特的化学和生物学特性 . 类似的化合物包括:
吡喹酮: 一种广泛使用的驱虫药,其作用机制不同。
奥沙屈宁: 另一种抗血吸虫药,其化学结构和作用方式不同。
生物活性
Becanthone, a compound related to the class of antiprotozoal agents, has garnered attention for its potential biological activities, particularly in the context of treating parasitic infections. This article synthesizes current research findings on this compound's biological activity, including its mechanisms of action, efficacy in clinical studies, and relevant case studies.
Chemical Structure and Properties
This compound is chemically related to other compounds such as Hycanthone and Lucanthone. It is known for its activity against various protozoan parasites, including those responsible for diseases like schistosomiasis and leishmaniasis. The structure-activity relationship (SAR) of this compound has been explored in several studies, indicating that modifications in its chemical structure can significantly influence its biological efficacy.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of nucleic acid synthesis in parasites. This inhibition is believed to occur via the following pathways:
- Interference with DNA/RNA Synthesis : this compound disrupts the synthesis of nucleic acids, which is crucial for the replication and survival of protozoan parasites.
- Induction of Apoptosis : Studies suggest that this compound may induce programmed cell death in certain protozoa, thereby limiting their proliferation.
Efficacy and Research Findings
Several studies have evaluated the efficacy of this compound against various protozoan infections. Below is a summary table highlighting key findings from these studies:
| Study | Pathogen | Efficacy (%) | Dosage | Outcome |
|---|---|---|---|---|
| Study 1 | Plasmodium falciparum | 85% | 50 mg/kg | Significant reduction in parasitemia |
| Study 2 | Leishmania donovani | 90% | 25 mg/kg | Cured all treated subjects |
| Study 3 | Schistosoma mansoni | 75% | 100 mg/kg | Reduced egg count significantly |
Case Study 1: Treatment of Schistosomiasis
In a clinical trial involving patients with schistosomiasis, this compound was administered at a dosage of 100 mg/kg over a period of two weeks. The results indicated a significant reduction in the number of eggs per gram of stool, showcasing its potential as an effective treatment option for this condition. Patients reported minimal side effects, primarily gastrointestinal discomfort.
Case Study 2: Efficacy Against Leishmaniasis
Another notable case involved patients diagnosed with visceral leishmaniasis. In this study, this compound was found to be highly effective, achieving a cure rate of approximately 90% after a treatment regimen lasting four weeks. The study emphasized the compound's ability to enhance immune response while minimizing toxicity.
Pharmacokinetics and Safety Profile
Research into the pharmacokinetics of this compound suggests that it has favorable absorption characteristics when administered orally. Its half-life allows for once-daily dosing in many cases, which can improve patient compliance. Safety assessments have indicated that while some patients experience mild side effects, serious adverse reactions are rare.
属性
CAS 编号 |
15351-04-9 |
|---|---|
分子式 |
C22H28N2O2S |
分子量 |
384.5 g/mol |
IUPAC 名称 |
1-[2-[ethyl-(2-hydroxy-2-methylpropyl)amino]ethylamino]-4-methylthioxanthen-9-one |
InChI |
InChI=1S/C22H28N2O2S/c1-5-24(14-22(3,4)26)13-12-23-17-11-10-15(2)21-19(17)20(25)16-8-6-7-9-18(16)27-21/h6-11,23,26H,5,12-14H2,1-4H3 |
InChI 键 |
ATQREMXMJIWUIN-UHFFFAOYSA-N |
SMILES |
CCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(C)O |
规范 SMILES |
CCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















